Cas no 2137899-33-1 (2-(difluoromethyl)benzene-1-carbothioamide)

2-(difluoromethyl)benzene-1-carbothioamide 化学的及び物理的性質
名前と識別子
-
- 2-(difluoromethyl)benzene-1-carbothioamide
- EN300-1084867
- 2137899-33-1
-
- インチ: 1S/C8H7F2NS/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7H,(H2,11,12)
- InChIKey: IYKMPDLQZXLVSC-UHFFFAOYSA-N
- SMILES: S=C(C1C=CC=CC=1C(F)F)N
計算された属性
- 精确分子量: 187.02672673g/mol
- 同位素质量: 187.02672673g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 58.1Ų
2-(difluoromethyl)benzene-1-carbothioamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1084867-2.5g |
2-(difluoromethyl)benzene-1-carbothioamide |
2137899-33-1 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
Enamine | EN300-1084867-0.1g |
2-(difluoromethyl)benzene-1-carbothioamide |
2137899-33-1 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
Enamine | EN300-1084867-10.0g |
2-(difluoromethyl)benzene-1-carbothioamide |
2137899-33-1 | 10g |
$3131.0 | 2023-06-10 | ||
Enamine | EN300-1084867-1g |
2-(difluoromethyl)benzene-1-carbothioamide |
2137899-33-1 | 95% | 1g |
$770.0 | 2023-10-27 | |
Enamine | EN300-1084867-5g |
2-(difluoromethyl)benzene-1-carbothioamide |
2137899-33-1 | 95% | 5g |
$2235.0 | 2023-10-27 | |
Enamine | EN300-1084867-0.05g |
2-(difluoromethyl)benzene-1-carbothioamide |
2137899-33-1 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
Enamine | EN300-1084867-0.25g |
2-(difluoromethyl)benzene-1-carbothioamide |
2137899-33-1 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
Enamine | EN300-1084867-1.0g |
2-(difluoromethyl)benzene-1-carbothioamide |
2137899-33-1 | 1g |
$728.0 | 2023-06-10 | ||
Enamine | EN300-1084867-5.0g |
2-(difluoromethyl)benzene-1-carbothioamide |
2137899-33-1 | 5g |
$2110.0 | 2023-06-10 | ||
Enamine | EN300-1084867-0.5g |
2-(difluoromethyl)benzene-1-carbothioamide |
2137899-33-1 | 95% | 0.5g |
$739.0 | 2023-10-27 |
2-(difluoromethyl)benzene-1-carbothioamide 関連文献
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
2-(difluoromethyl)benzene-1-carbothioamideに関する追加情報
2-(Difluoromethyl)benzene-1-carbothioamide: An Overview of a Promising Compound in Medicinal Chemistry
2-(Difluoromethyl)benzene-1-carbothioamide (CAS No. 2137899-33-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by the presence of a difluoromethyl group and a thioamide moiety, exhibits a range of biological activities that make it an attractive candidate for further research and development.
The difluoromethyl group is known for its ability to modulate the physicochemical properties of molecules, often enhancing their metabolic stability and pharmacokinetic profiles. In the case of 2-(difluoromethyl)benzene-1-carbothioamide, this group contributes to the compound's enhanced lipophilicity and reduced susceptibility to enzymatic degradation, which are crucial factors in drug design.
The thioamide functional group, on the other hand, is a versatile moiety that can participate in various biological interactions. Thioamides have been extensively studied for their potential as enzyme inhibitors, particularly in the context of serine proteases and other key enzymes involved in disease pathways. The presence of this group in 2-(difluoromethyl)benzene-1-carbothioamide suggests that it may have similar inhibitory properties, making it a promising candidate for the development of novel therapeutic agents.
Recent studies have explored the biological activities of 2-(difluoromethyl)benzene-1-carbothioamide in various disease models. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation. These findings suggest that 2-(difluoromethyl)benzene-1-carbothioamide may have therapeutic potential in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 2-(difluoromethyl)benzene-1-carbothioamide has also been investigated for its antiviral activity. Preliminary studies have demonstrated that this compound can inhibit the replication of certain viruses, including influenza and herpes simplex virus (HSV). The mechanism by which it exerts its antiviral effects is not yet fully understood, but it is believed to involve the inhibition of viral enzymes or the disruption of viral replication cycles.
The pharmacokinetic profile of 2-(difluoromethyl)benzene-1-carbothioamide has also been studied in detail. In preclinical models, this compound has shown favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a long half-life, which are desirable characteristics for a drug candidate. These properties suggest that 2-(difluoromethyl)benzene-1-carbothioamide could be developed into an effective oral medication for various therapeutic applications.
To further validate its therapeutic potential, clinical trials are currently underway to evaluate the safety and efficacy of 2-(difluoromethyl)benzene-1-carbothioamide. Early results from Phase I trials have shown that the compound is well-tolerated by human subjects and does not exhibit significant adverse effects at therapeutic doses. These findings provide a strong foundation for advancing the compound into later-stage clinical trials.
In conclusion, 2-(difluoromethyl)benzene-1-carbothioamide (CAS No. 2137899-33-1) is a promising compound with a unique combination of structural features that confer multiple biological activities. Its potential as an anti-inflammatory and antiviral agent, coupled with favorable pharmacokinetic properties, makes it an attractive candidate for further development in medicinal chemistry. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, this compound holds great promise for addressing unmet medical needs in various disease areas.
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